Isotopic Purity and Mass Shift: Ensuring Unambiguous MS Discrimination from Endogenous Analyte
The compound, 19:0 Lyso PE-d5, is distinguished by its specific +5 Da mass shift, achieved through the incorporation of five deuterium atoms on the glycerol backbone . This mass shift provides a clear analytical window for distinguishing the internal standard from the endogenous unlabeled 19:0 Lyso PE (C24H50NO7P) during MS analysis. Vendor specifications indicate a purity >99% (TLC) , which is essential to minimize interference from unlabeled or under-labeled species that could compromise the accuracy of isotope dilution calculations.
| Evidence Dimension | Mass-to-charge ratio (m/z) shift vs. endogenous analyte |
|---|---|
| Target Compound Data | +5 Da (m/z shift relative to unlabeled 19:0 Lyso PE) |
| Comparator Or Baseline | Unlabeled 19:0 Lyso PE (0 Da shift) |
| Quantified Difference | +5 Da |
| Conditions | Mass spectrometry (MS) analysis; based on molecular formula C24H45D5NO7P vs. C24H50NO7P |
Why This Matters
A defined and predictable mass shift is a non-negotiable requirement for isotope dilution MS, enabling the internal standard to be resolved and quantified independently from the analyte of interest.
